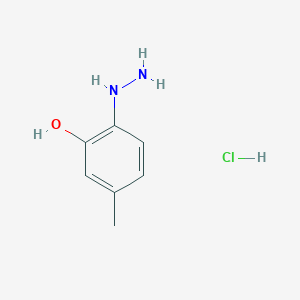![molecular formula C19H19F4N7 B15122906 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B15122906.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the pyridazine ring: This involves the cyclization of suitable precursors in the presence of catalysts.
Coupling with piperazine: The final step involves the coupling of the pyridazine derivative with 3-fluoro-5-(trifluoromethyl)pyridin-2-yl piperazine under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can occur at various positions on the pyridazine ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly on the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The piperazine ring enhances the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine exhibits unique structural features that enhance its biological activity and potential therapeutic applications. The presence of the trifluoromethyl group and the combination of multiple heterocyclic rings contribute to its distinct properties.
Propriétés
Formule moléculaire |
C19H19F4N7 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C19H19F4N7/c1-12-9-13(2)30(27-12)17-4-3-16(25-26-17)28-5-7-29(8-6-28)18-15(20)10-14(11-24-18)19(21,22)23/h3-4,9-11H,5-8H2,1-2H3 |
Clé InChI |
LRSNMNAMQKBPFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15122829.png)
![tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15122834.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B15122841.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B15122848.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B15122857.png)
![1-(3,4-Dihydroxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethanone](/img/structure/B15122864.png)
![4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B15122873.png)
![2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B15122877.png)
![5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15122879.png)

![6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B15122885.png)
![N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122917.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15122931.png)

